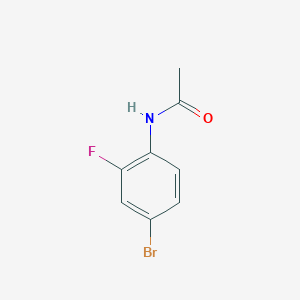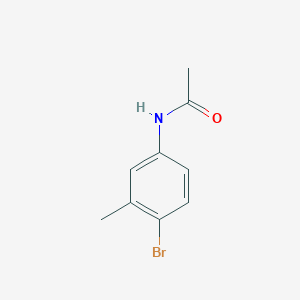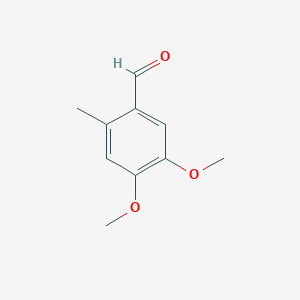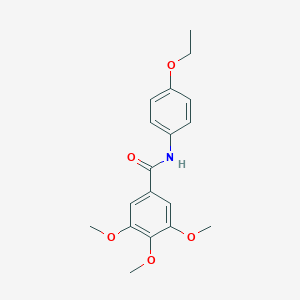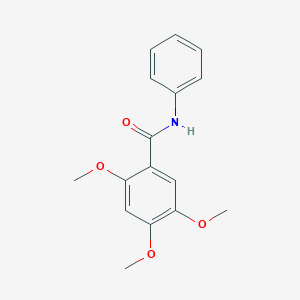
6-(Dimethylamino)fulvene
Vue d'ensemble
Description
6-(Dimethylamino)fulvene is a chemical compound with the molecular formula C8H11N . It is a nonaromatic carbocyclic analog of isopropylbenzene .
Synthesis Analysis
The synthesis of this compound involves an orange-yellow solution from which this compound separates in yellow leaflets . The combined yield is 92 g (76%) .Molecular Structure Analysis
The molecular structure of this compound has been studied using gas-phase electron diffraction and quantum-chemical methods . The empirical formula is C8H11N .Chemical Reactions Analysis
This compound has been involved in cycloaddition reactions with tetrazine and diazacyclopentadienone derivatives . The [6+4] cycloaddition reaction of 6-dimethylaminofulvene with these derivatives proceeds in a stepwise fashion .Physical And Chemical Properties Analysis
This compound has a molecular weight of 121.18 . Its melting point is 64-66 °C . The density is 1.0±0.1 g/cm3, and the boiling point is 205.3±9.0 °C at 760 mmHg .Applications De Recherche Scientifique
Synthetic Utility in Chemistry
6-(Dimethylamino)fulvene has been identified as a compound of potential synthetic utility. Kawase, Fujino, and Oda (1990) demonstrated that treatment of 6.6-bis(dimethylamino)fulvene with lithium napthalenide generates 6-dimethylamino-6 lithiofulvene, a novel 6-fulvenyl anion. This anion can be utilized for synthesizing a variety of 6-aminofulvenes and related compounds (Kawase, Fujino, & Oda, 1990).
Molecular Structure Studies
The molecular structure of this compound has been studied using gas-phase electron diffraction and quantum-chemical methods. This research, conducted by Atavin et al. (2003), found a pronounced flattening of the nitrogen atom and equalization of the intracyclic C—C bonds, indicating electron delocalization in the molecule (Atavin et al., 2003).
Hetero [6+3] Cycloadditions
Hong, Sun, and Chen (1999) discovered that unlike typical reactions of fulvenes and benzoquinone, 6-dimethylaminofulvene reacts with benzoquinones to give hetero [6+3] cycloaddition adducts. This constitutes an efficient and novel route to synthesize cyclopenta[c]chromenes, including 11-oxasteroids (Hong, Sun, & Chen, 1999).
Novel Reductive Rearrangement
Kawase, Fujino, and Ode (1991) reported that treating 6-dimethylamino-6-(2-thienyl)fulvene with lithium naphthalene and then quenching with water produces a unique 2-cyclopentathienylidene-2H-thiapyran. This process involves a novel rearrangement, showcasing another synthetic application of this compound (Kawase, Fujino, & Ode, 1991).
Organometallic Chemistry
Behrens and Weiss (1973) studied the reaction of 6-dimethylaminofulvene with Fe2(CO)9, leading to the formation of a complex organometallic compound. This research contributes to understanding the interactions of this compound with metal carbonyls, potentially useful in organometallic synthesis (Behrens & Weiss, 1973).
Proton Magnetic Resonance Studies
Heffernan and Jones (1966) conducted proton magnetic resonance studies on 6-dimethylaminofulvene. Their research provided insights into the aromatic character of fulvenes, important for understanding the electronic structure of these compounds (Heffernan & Jones, 1966).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-9(2)7-8-5-3-4-6-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXXVGXQTXQALL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219874 | |
| Record name | 6-(Dimethylamino)fulvene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696-68-4 | |
| Record name | 6-(Dimethylamino)fulvene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Dimethylamino)fulvene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Dimethylamino)fulvene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Dimethylamino)fulvene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-(DIMETHYLAMINO)FULVENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8V3WI850K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



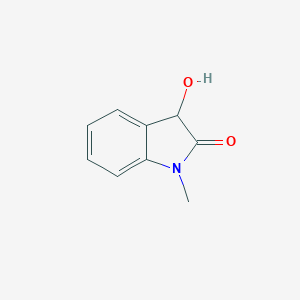


![2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B184458.png)

![8-Azaspiro[4.5]decane hydrochloride](/img/structure/B184460.png)

